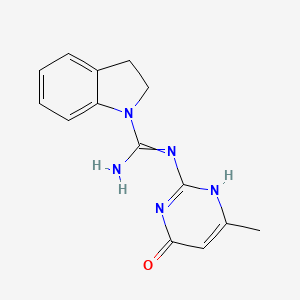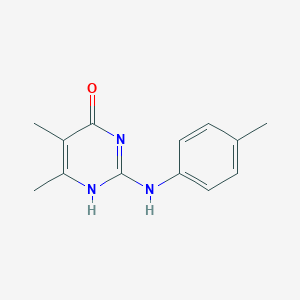![molecular formula C14H17N5O B7884814 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B7884814.png)
1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine is a chemical entity with specific properties and applications
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine would typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, which allow for efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are tailored to the desired application of the compound.
Applications De Recherche Scientifique
1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have applications in drug development or as a tool for studying biological processes. In industry, this compound could be used in the production of materials or as a component in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine include those with related chemical structures or functional groups. These compounds may share similar properties and applications but can also have unique characteristics that differentiate them from this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer advantages in certain applications due to its stability, reactivity, or other chemical properties that distinguish it from similar compounds.
Conclusion
This compound is a compound with diverse potential applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its properties in various fields. Further research and detailed information on this compound will enhance its utility and application in different domains.
Propriétés
IUPAC Name |
1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-3-5-11(6-4-9)8-16-13(15)19-14-17-10(2)7-12(20)18-14/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMMJBTIMJMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(N)NC2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN=C(N)NC2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


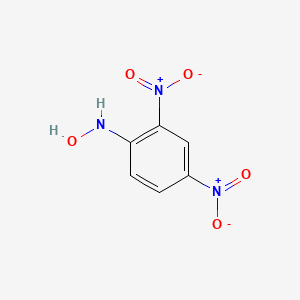

![tert-butyl N-{2-[(E)-N'-hydroxycarbamimidoyl]ethyl}carbamate](/img/structure/B7884749.png)
![methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B7884754.png)
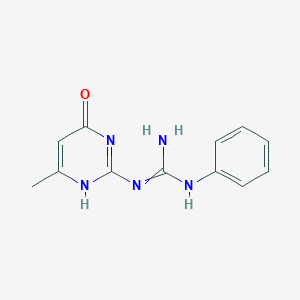
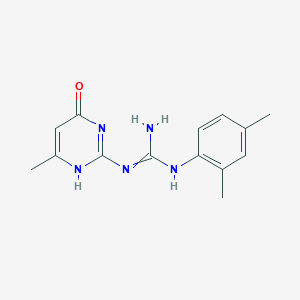
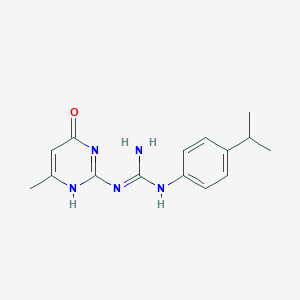
![2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B7884786.png)


